ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate
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Overview
Description
Ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and an oxo group The ethyl acetate moiety is attached to the pyrimidine ring via an acetyl linkage
Preparation Methods
The synthesis of ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and thioesters.
Scientific Research Applications
Ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methyl-2-oxo-1H-pyrimidin-5-yl)acetate: This compound lacks the methylsulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(4-methyl-2-methylsulfanyl-1H-pyrimidin-5-yl)acetate: This compound lacks the oxo group, which may affect its reactivity and biological activity.
Ethyl 2-(4-methyl-2-methylsulfanyl-6-hydroxy-1H-pyrimidin-5-yl)acetate: This compound has a hydroxyl group instead of an oxo group, which may influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-8(13)5-7-6(2)11-10(16-3)12-9(7)14/h4-5H2,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFVZUVKKYEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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